molecular formula C14H26OSn B14217837 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one CAS No. 820250-63-3

5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one

Cat. No.: B14217837
CAS No.: 820250-63-3
M. Wt: 329.07 g/mol
InChI Key: BUWZSQJLGHXEGQ-UHFFFAOYSA-N
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Description

5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one is an organotin compound with a unique structure that combines a nonenone backbone with a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one typically involves the reaction of a nonenone precursor with a trimethylstannyl reagent. One common method involves the use of a palladium-catalyzed coupling reaction, where the nonenone is reacted with trimethylstannyl chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different organotin derivatives.

    Substitution: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one involves its interaction with molecular targets through its trimethylstannyl group. This group can form bonds with various atoms, facilitating reactions and interactions. The pathways involved include:

    Molecular Binding: The compound can bind to specific sites on biomolecules, altering their function.

    Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(Trimethylsilyl)ethenyl]non-2-en-4-one
  • 5-[1-(Trimethylgermyl)ethenyl]non-2-en-4-one
  • 5-[1-(Trimethylplumbyl)ethenyl]non-2-en-4-one

Uniqueness

5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one is unique due to its trimethylstannyl group, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific applications where the properties of tin are advantageous.

Properties

CAS No.

820250-63-3

Molecular Formula

C14H26OSn

Molecular Weight

329.07 g/mol

IUPAC Name

5-(1-trimethylstannylethenyl)non-2-en-4-one

InChI

InChI=1S/C11H17O.3CH3.Sn/c1-4-7-9-10(6-3)11(12)8-5-2;;;;/h5,8,10H,3-4,7,9H2,1-2H3;3*1H3;

InChI Key

BUWZSQJLGHXEGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)[Sn](C)(C)C)C(=O)C=CC

Origin of Product

United States

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